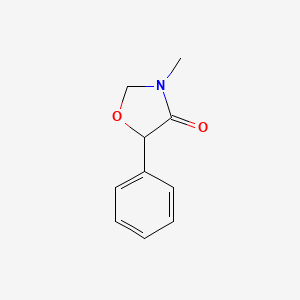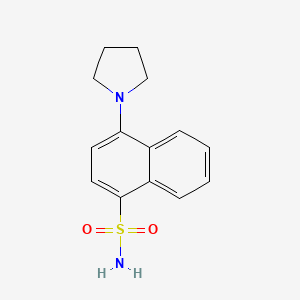
4-(Pyrrolidin-1-yl)naphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyrrolidin-1-yl)naphthalene-1-sulfonamide is a chemical compound that features a naphthalene ring substituted with a pyrrolidine group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-yl)naphthalene-1-sulfonamide typically involves the reaction of naphthalene-1-sulfonyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, continuous flow reactors, and more efficient purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-1-yl)naphthalene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids or sulfoxides, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(Pyrrolidin-1-yl)naphthalene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-1-yl)naphthalene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions and steric effects.
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: Similar in structure but with a benzonitrile group instead of a naphthalene ring.
Naphthalene-1-sulfonamide: Lacks the pyrrolidine group, making it less versatile in terms of chemical reactivity.
Pyrrolidine-1-sulfonamide:
Uniqueness
4-(Pyrrolidin-1-yl)naphthalene-1-sulfonamide is unique due to the combination of the naphthalene ring, pyrrolidine group, and sulfonamide group
Properties
CAS No. |
870889-03-5 |
|---|---|
Molecular Formula |
C14H16N2O2S |
Molecular Weight |
276.36 g/mol |
IUPAC Name |
4-pyrrolidin-1-ylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C14H16N2O2S/c15-19(17,18)14-8-7-13(16-9-3-4-10-16)11-5-1-2-6-12(11)14/h1-2,5-8H,3-4,9-10H2,(H2,15,17,18) |
InChI Key |
OJXZOIJOKSXOPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C3=CC=CC=C32)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


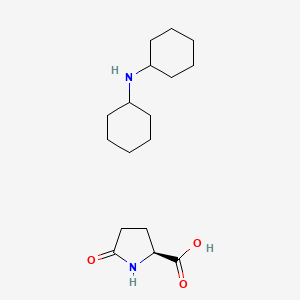

![4-(Hydroxymethyl)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B15207789.png)

![1-Isopropyl-2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15207811.png)
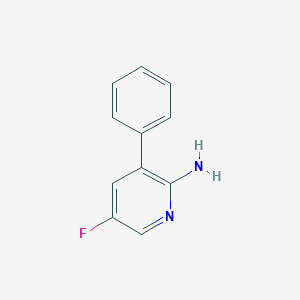
![Di-tert-butyl(2',4',6'-triisopropyl-5-methoxy-3,4,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15207822.png)


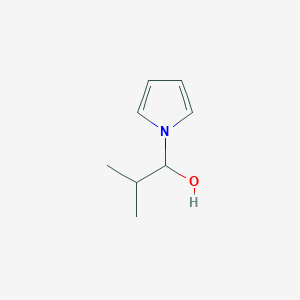
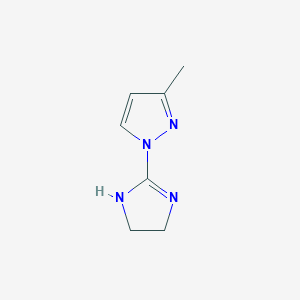
![{1-[N-(2,6-Dichlorobenzoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B15207865.png)
![2-(Hydroxymethyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B15207874.png)
